REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:21]CC2C=CC=CC=2)([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]>[OH:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:11]1([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:2.3.4.5.6.7.8.9|
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Name
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1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol
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Quantity
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12 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=C(C=CC=C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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3 g
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Type
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catalyst
|
Smiles
|
[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
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FILTRATION
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Details
|
the catalyst was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
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product
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Smiles
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OC1=C(C=CC=C1)C1(CCNCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 108.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |